2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate

Description

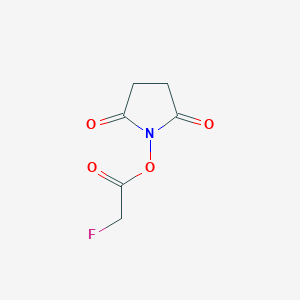

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate is a succinimidyl ester derivative featuring a fluorine-substituted acetate group. Succinimidyl esters are widely used as acylating agents in organic synthesis, particularly for coupling reactions with amines to form amides.

Properties

Molecular Formula |

C6H6FNO4 |

|---|---|

Molecular Weight |

175.11 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-fluoroacetate |

InChI |

InChI=1S/C6H6FNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 |

InChI Key |

PZCIMIHSMNATRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate typically involves the reaction of N-hydroxysuccinimide (NHS) with fluoroacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Reactants: N-hydroxysuccinimide and fluoroacetic acid.

Coupling Agent: Dicyclohexylcarbodiimide.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluoroacetate moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield fluoroacetic acid and N-hydroxysuccinimide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Oxidation/Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products

Nucleophilic Substitution: Substituted derivatives of the original compound.

Hydrolysis: Fluoroacetic acid and N-hydroxysuccinimide.

Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate has several applications in scientific research:

Biology: Employed in biochemical studies to modify proteins and peptides through esterification reactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-fluoroacetate involves its ability to act as an acylating agent. The compound can transfer its fluoroacetate group to nucleophilic sites on target molecules, such as amino groups in proteins or peptides. This acylation process can modify the biological activity of the target molecules, making it useful in various biochemical applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and synthetic differences between 2,5-dioxopyrrolidin-1-yl 2-fluoroacetate and related compounds:

Key Observations:

- Electronic Effects: The fluorine atom in 2-fluoroacetate enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution compared to analogs like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which lacks electron-withdrawing substituents .

Physicochemical Properties

- Thermal Stability: Succinimidyl esters generally exhibit moderate thermal stability but may degrade under prolonged exposure to moisture. Fluorine’s inductive effect could increase hydrolytic stability compared to non-fluorinated esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.